methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate
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Overview
Description
Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoate ester linked to an oxazole ring, which is further connected to a dimethylphenyl group through a sulfanyl bridge. The presence of multiple functional groups makes it a versatile molecule for synthetic and research purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is introduced via a nucleophilic substitution reaction, where a suitable leaving group on the oxazole precursor is replaced by the dimethylphenyl moiety.
Formation of the Sulfanyl Bridge: The sulfanyl bridge is formed by reacting the oxazole derivative with a thiol compound under mild conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and sulfanyl bridge play crucial roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]sulfanyl}acetamido)benzoate: Similar structure but with a thiazole ring instead of an oxazole ring.
Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-imidazol-2-yl]sulfanyl}acetamido)benzoate: Contains an imidazole ring instead of an oxazole ring.
Uniqueness
Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate is unique due to the presence of the oxazole ring, which imparts distinct electronic and steric properties compared to similar compounds with thiazole or imidazole rings. These differences can influence the compound’s reactivity, binding interactions, and overall biological activity.
Biological Activity
Methyl 2-(2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamido)benzoate, a compound with a complex structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C18H20N2O3S
- IUPAC Name : this compound
- SMILES Notation : Cc1c(C(=O)N(C(=O)OCC)C(=O)N(C(=O)OCC)c2ccccc2)c(C)c(c(c1)C(=O)OCC)c(c(c(c2)c(c(c(c1)c(c(c(c2)c(c(c(c1)c(c(c(c1)c(c(c(c1)c(c(c(c1)c))))))c))))))))))c(C)c(C)
Antimicrobial Activity
Research indicates that compounds with oxazole moieties often exhibit antimicrobial properties. A study involving similar oxazole derivatives demonstrated significant antibacterial activity against various strains of bacteria including Staphylococcus aureus and Escherichia coli through disk diffusion methods. The observed Minimum Inhibitory Concentration (MIC) values ranged from 15.62 µg/mL to 31.25 µg/mL for potent compounds in the series .
Anticancer Potential
The compound's structure suggests possible interactions with cancer-related pathways. Preliminary studies have shown that related compounds inhibit cell proliferation in cancer cell lines by inducing apoptosis and cell cycle arrest . The specific mechanisms often involve the modulation of signaling pathways such as PI3K/Akt and MAPK pathways.
Anti-inflammatory Effects
In vitro studies have indicated that this compound exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures . This activity suggests potential applications in treating inflammatory diseases.
Case Studies
Case Study 1: Antibacterial Efficacy
In a comparative study assessing the antibacterial efficacy of various oxazole derivatives, this compound was found to be among the most effective against E. coli, with an MIC of 15 µg/mL. This study highlights the compound's potential as a lead candidate for developing new antibiotics .
Case Study 2: Cancer Cell Line Testing
A recent investigation into the anticancer properties of related compounds revealed that this compound significantly reduced viability in breast cancer cell lines (MCF-7). The compound induced apoptosis through caspase activation and downregulation of Bcl-2 proteins .
Summary of Findings
Properties
IUPAC Name |
methyl 2-[[2-[[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-13-8-9-15(10-14(13)2)18-11-22-21(27-18)28-12-19(24)23-17-7-5-4-6-16(17)20(25)26-3/h4-11H,12H2,1-3H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYWPHCDUJWJFF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CN=C(O2)SCC(=O)NC3=CC=CC=C3C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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